

Application Note: UV Spectrophotometric Quantification of Levofloxacin Hydrate

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Compound of Interest

Compound Name: Levofloxacin hydrate

CAS No.: 138199-72-1

Cat. No.: B3047363

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Executive Summary

This Application Note provides a validated, high-throughput protocol for the quantitative analysis of Levofloxacin Hemihydrate in pharmaceutical formulations (tablets and IV solutions) using UV-Visible spectrophotometry. Unlike generic procedures, this guide addresses the specific physicochemical properties of the fluoroquinolone chromophore, the critical impact of solvent pH on spectral shifts, and the mathematical correction required for the hemihydrate form. Two methods are detailed: Method A (Zero-Order) for routine QC and Method B (First-Derivative) for complex matrices requiring background correction.

Scientific Background & Mechanism[1][2]

The Chromophore

Levofloxacin ((-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) possesses a fused quinolone ring system. The conjugation of the fluorine atom and the carbonyl groups within this ring system creates a robust chromophore.

Solvent-Dependent Spectral Shifts

The absorption maximum (

) of Levofloxacin is pH-dependent due to the protonation of the piperazinyl amine and the ionization of the carboxylic acid group.

- Acidic Media (0.1N HCl): The molecule exists in a cationic form, exhibiting a stable, hyperchromic shift with a

typically at 293 nm. This mimics gastric dissolution conditions.

- Neutral/Basic Media: In water or NaOH, the
often hypsochromically shifts to ~286–288 nm.

Strategic Choice: This protocol utilizes 0.1N HCl as the solvent.^{[1][2][3][4]} It offers superior solubility for the bulk drug, spectral stability, and alignment with USP dissolution media requirements.

Hydrate Correction

Levofloxacin is commonly supplied as the Hemihydrate (

).

- MW Hemihydrate: 370.38 g/mol ^{[5][6][7][8]}
- MW Anhydrous: 361.37 g/mol
- Correction Factor: When quantifying against an anhydrous label claim, a correction factor of 1.025 is required (or explicit use of hemihydrate standards).

Materials & Apparatus

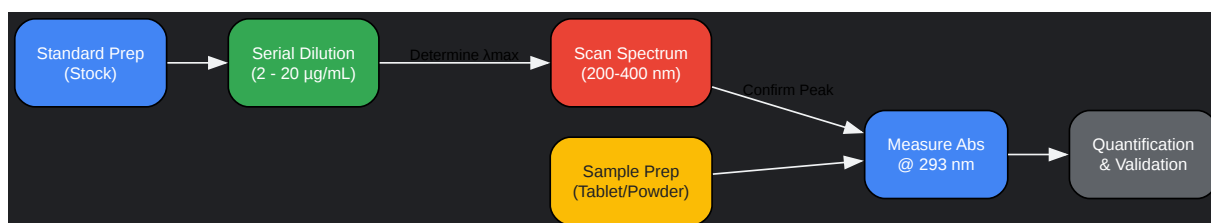
- Instrumentation: Double-beam UV-Visible Spectrophotometer (Bandwidth 1 nm) with 10 mm matched quartz cuvettes.
- Reagents:
 - Levofloxacin Hemihydrate Reference Standard (Purity 99.0%).

- Hydrochloric Acid (Analytical Grade).
- Ultrapure Water (Type I, 18.2 M).
- Solvent Preparation (0.1N HCl): Dilute 8.5 mL of concentrated HCl (37%) to 1000 mL with ultrapure water.

Method A: Zero-Order Spectrophotometry (Routine QC)

This method is the industry standard for raw material assay and content uniformity in finished dosage forms where excipient interference is negligible.

Experimental Workflow



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Figure 1: Workflow for Zero-Order UV Analysis of Levofloxacin.

Detailed Protocol

- Standard Stock Solution (100

g/mL):

- Accurately weigh 10.0 mg of Levofloxacin Hemihydrate Reference Standard.
- Transfer to a 100 mL volumetric flask.

- Dissolve and dilute to volume with 0.1N HCl.
- Note: Protect from light (wrap flask in foil) as fluoroquinolones are photosensitive.
- Working Standards (Linearity):
 - Prepare serial dilutions from the Stock Solution to obtain concentrations of 2, 4, 6, 8, 10, and 12 g/mL using 0.1N HCl.
- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets.
 - Weigh powder equivalent to 100 mg Levofloxacin.
 - Transfer to 100 mL flask, add ~70 mL 0.1N HCl, sonicate for 15 mins.
 - Dilute to volume, mix, and filter through 0.45 μm membrane (discard first 5 mL).
 - Further dilute the filtrate to reach a target concentration of ~10 g/mL.
- Measurement:
 - Baseline correct the instrument with 0.1N HCl.
 - Scan a standard (10 g/mL) from 200–400 nm to confirm (Target: 293 ± 2 nm).
 - Measure Absorbance of all standards and samples at 293 nm.

Method B: First-Derivative Spectrophotometry (Interference Correction)

Use this method if the zero-order spectrum shows baseline drift or interference from formulation dyes/excipients.

Principle

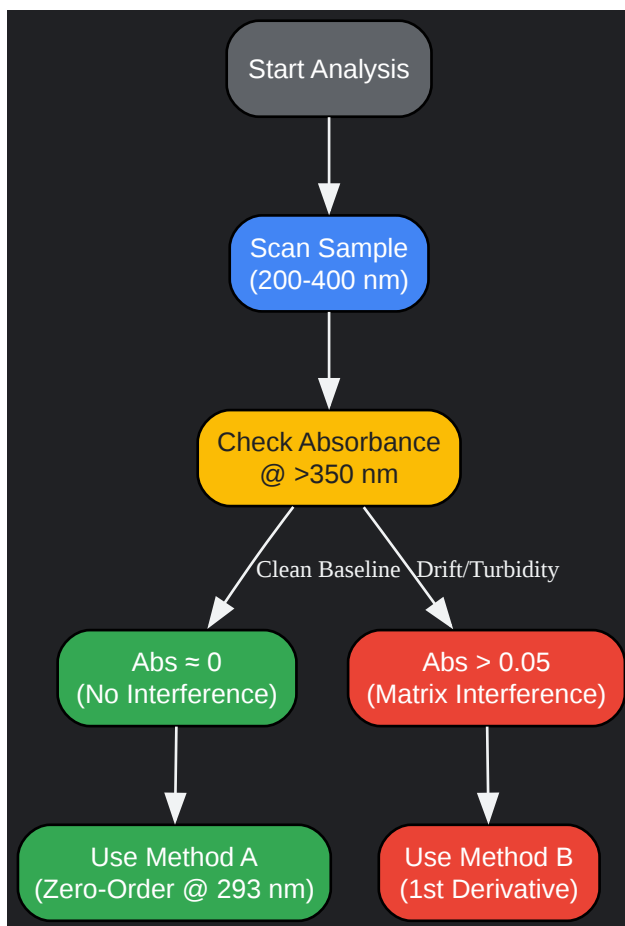
Derivative spectroscopy (

) enhances spectral resolution and eliminates broad background signals (which tend to be constant or linear, thus their derivative is zero or constant).

Protocol

- Spectrum Acquisition: Scan standards and samples as in Method A (200–400 nm).
- Derivatization: Apply First-Derivative mode () with a scaling factor (typically 10) and a (smoothing) of 2–4 nm.
- Zero-Crossing Determination:
 - Overlay the spectra of the pure drug and the placebo (excipients).
 - Identify the wavelength where the excipient derivative signal is zero but the drug signal is significant.
 - Alternatively, use the Peak-to-Zero (P-0) amplitude of the major derivative peak (often around 280-305 nm region) if the baseline is the only issue.

Decision Logic



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Figure 2: Decision Matrix for selecting Zero-Order vs. Derivative Spectrophotometry.

Method Validation (ICH Q2(R1))

The following parameters must be verified to ensure the method is "fit for purpose."

Parameter	Acceptance Criteria	Typical Result (Levofloxacin in 0.1N HCl)
Linearity		(Range: 2–12 g/mL)
Accuracy	98.0 – 102.0% Recovery	99.5% (Spike recovery method)
Precision (Repeatability)	RSD < 2.0%	0.8% (n=6)
LOD		~0.2 g/mL
LOQ		~0.6 g/mL
Robustness	nm	Stable Absorbance

Where

is the standard deviation of the y-intercept and

is the slope.

Calculations

Concentration Calculation

- : Absorbance
- : Dilution Factor

Assay % (Hemihydrate vs. Anhydrous)

If the label claim is in Levofloxacin (Anhydrous) but you used Levofloxacin Hemihydrate standard:

Note: If your standard is already corrected for potency/water content, omit the MW ratio.

Troubleshooting & Critical Control Points

- **Photosensitivity:** Levofloxacin degrades under UV light. Perform all dilutions in amber glassware or wrap clear glassware in aluminum foil. Limit exposure to ambient light.
- **Filter Adsorption:** Some nylon filters may adsorb the drug. Always discard the first 5 mL of filtrate to saturate the membrane.
- **Cuvette Matching:** At 293 nm, quartz cuvettes are mandatory. Glass or plastic will absorb UV light, yielding false results.

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